molecular formula C6H9ClO B14356641 4-Chlorohex-3-en-2-one CAS No. 91667-28-6

4-Chlorohex-3-en-2-one

Cat. No.: B14356641
CAS No.: 91667-28-6
M. Wt: 132.59 g/mol
InChI Key: FIGSQEDVUNFNBE-UHFFFAOYSA-N
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Description

4-Chlorohex-3-en-2-one is a chlorinated α,β-unsaturated ketone with the molecular formula C₆H₉ClO (molecular weight: 132.59 g/mol). Its systematic name reflects the following structural features:

  • A six-carbon chain (hex) with a ketone group at position 2 (2-one).
  • A double bond between positions 3 and 4 (3-en).
  • A chlorine substituent at position 4 (4-Chloro).

The structure is CH₂-C(=O)-CH=CHCl-CH₂-CH₃, where the ketone and double bond create conjugation, influencing reactivity and stability. This compound is used in organic synthesis, particularly in Michael additions or Diels-Alder reactions, due to its electrophilic β-carbon .

Properties

CAS No.

91667-28-6

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

4-chlorohex-3-en-2-one

InChI

InChI=1S/C6H9ClO/c1-3-6(7)4-5(2)8/h4H,3H2,1-2H3

InChI Key

FIGSQEDVUNFNBE-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorohex-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of hex-3-en-2-one. This reaction typically uses trichloroisocyanuric acid (TCCA) as the chlorinating agent, which provides a safer and more environmentally friendly alternative to traditional chlorination methods . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of polymer-supported catalysts and optimized reaction conditions can further improve the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorohex-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Addition: Saturated ketones or alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

4-Chlorohex-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorohex-3-en-2-one involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4-Chlorohex-3-en-2-one with structurally related compounds, focusing on physical properties, reactivity, and synthetic applications.

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Key Reactivity Features
This compound C₆H₉ClO 132.59 ~180–190* Moderate Electrophilic β-carbon; keto-enol tautomerism
3-Chlorohex-3-en-2-one C₆H₉ClO 132.59 ~170–180* Moderate Increased steric hindrance at β-carbon; reduced conjugation efficiency
Hex-3-en-2-one (non-chlorinated) C₆H₁₀O 98.14 ~160–165 High Higher volatility; less electrophilic β-carbon
4-Chlorocyclohex-2-en-1-one C₆H₇ClO 130.58 ~220–230 Low Ring strain enhances reactivity in cycloadditions

*Estimated based on analogous compounds.

Key Findings:

Reactivity Differences: this compound exhibits stronger electrophilicity at the β-carbon compared to its non-chlorinated analog (hex-3-en-2-one) due to the electron-withdrawing effect of chlorine. This enhances its utility in nucleophilic additions . 3-Chlorohex-3-en-2-one shows reduced conjugation between the carbonyl and double bond due to chlorine’s proximity to the ketone, leading to lower stability in tautomeric equilibria.

Synthetic Applications: The linear structure of this compound allows for regioselective reactions in open-chain systems, unlike the cyclic analog 4-Chlorocyclohex-2-en-1-one, which is preferred for ring-forming reactions like Diels-Alder . Chlorinated enones generally serve as better dienophiles than non-chlorinated counterparts due to increased electron deficiency.

Solubility and Stability: Chlorine reduces solubility in polar solvents compared to non-chlorinated ketones. The keto-enol tautomerism in this compound is less pronounced than in cyclohexenone derivatives due to reduced ring strain .

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